diethyl n-decylmalonate
Description
Diethyl n-decylmalonate (systematic name: diethyl 2-(decyl)propanedioate) is a diester derivative of malonic acid, characterized by a central malonate core flanked by an n-decyl alkyl chain and two ethyl ester groups. Its molecular formula is C₁₇H₃₂O₄, with a molecular weight of 300.44 g/mol. This compound is distinguished by its long hydrophobic n-decyl chain, which significantly influences its physical properties, such as solubility and boiling point, compared to simpler malonate esters like diethyl malonate. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related compounds and general trends in malonate chemistry.
Properties
CAS No. |
5077-96-3 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
diethyl 2-decylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
PAMYCOKKVLYDHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCC)C(=O)OCC |
Other CAS No. |
5077-96-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl n-decylmalonate undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides (e.g., decyl bromide).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heating in the presence of a suitable catalyst
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl n-decylmalonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .
Comparison with Similar Compounds
Key Properties :
- Boiling Point : Estimated to exceed 300°C due to the high molecular weight and long alkyl chain.
- Solubility: Low solubility in water but miscible with nonpolar organic solvents.
- Applications : Likely used in specialty chemicals, lubricants, or as a plasticizer due to its lipophilicity.
Comparative Analysis with Similar Compounds
Structural Analogues of Diethyl n-Decylmalonate
The table below compares this compound with other dialkyl malonates and related esters, focusing on molecular characteristics and applications:
Impact of Alkyl Chain Length
- Hydrophobicity: The n-decyl chain in this compound drastically increases its hydrophobicity compared to diethyl malonate (ethyl groups) or dimethyl malonate (methyl groups). This reduces water solubility and enhances compatibility with nonpolar matrices.
Hydrogen Bonding and Solvent Interactions
Shorter-chain malonates, such as dimethyl malonate, exhibit greater hydrogen-bonding capacity due to their ester carbonyl groups, facilitating interactions with polar solvents like methanol or water. In contrast, this compound’s long alkyl chain sterically hinders such interactions, limiting its use in polar solvent systems.
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